(4S,5R)-4,5-Dihydroxypiperidin-2-one

chiral chromatography enantiomeric recognition asymmetric synthesis

(4S,5R)-4,5-Dihydroxypiperidin-2-one is a chiral δ-lactam (piperidin-2-one) bearing trans-configured hydroxyl groups at positions 4 and As a member of the iminosugar class, its core structure mimics the oxocarbenium-ion-like transition state of glycoside hydrolysis, making it a scaffold of interest for glycosidase inhibitor design. The compound has a molecular weight of 131.13 g/mol, calculated XLogP3 of −2, three hydrogen-bond donors, three acceptors, and a topological polar surface area of 69.6 Ų.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 1429476-35-6
Cat. No. B2742041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-4,5-Dihydroxypiperidin-2-one
CAS1429476-35-6
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESC1C(C(CNC1=O)O)O
InChIInChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1
InChIKeyRJRCRXCFFUVWAN-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5R)-4,5-Dihydroxypiperidin-2-one (CAS 1429476-35-6): A Defined Chiral Piperidinone Scaffold for Glycosidase-Targeted and Antiproliferative Research


(4S,5R)-4,5-Dihydroxypiperidin-2-one is a chiral δ-lactam (piperidin-2-one) bearing trans-configured hydroxyl groups at positions 4 and 5. As a member of the iminosugar class, its core structure mimics the oxocarbenium-ion-like transition state of glycoside hydrolysis, making it a scaffold of interest for glycosidase inhibitor design [1]. The compound has a molecular weight of 131.13 g/mol, calculated XLogP3 of −2, three hydrogen-bond donors, three acceptors, and a topological polar surface area of 69.6 Ų [2]. Commercially, it is available from multiple vendors at purities of 95–98% (NLT), with full characterization data including NMR, HPLC, and LC-MS .

Why Generic Substitution Fails for (4S,5R)-4,5-Dihydroxypiperidin-2-one: Stereochemical and Substituent-Level Determinants of Biological Performance


In-class dihydroxypiperidinones cannot be treated as interchangeable procurement items because three orthogonal structural variables—absolute stereochemistry, ring oxidation state, and exocyclic substituent identity—each independently dictate target engagement. The (4S,5R) trans-diol configuration of this compound places both hydroxyls in a diequatorial-like orientation that presents a distinct hydrogen-bonding topology compared with its (4R,5S) enantiomer (CAS 1429476-51-6), which is the same scaffold with inverted chirality . Furthermore, the absence of the C5 carboxylic acid found in isofagomine lactam uronate (Ki = 36 nM for β-glucuronidase) [1] or the C3 amino group present in 3-amino-4,5-dihydroxypiperidin-2-ones removes charged interactions that dominate binding in those analogs, yielding a neutral, less polar scaffold amenable to orthogonal derivatization strategies [2].

Product-Specific Quantitative Evidence Guide: How (4S,5R)-4,5-Dihydroxypiperidin-2-one Compares to Its Closest Analogs on Measurable Performance Dimensions


Absolute Stereochemistry vs. Enantiomer: Chiral Identity as a Binary Selectivity Gate

The (4S,5R) isomer (CAS 1429476-35-6) is the single enantiomer of the trans-4,5-dihydroxypiperidin-2-one scaffold; its mirror image is the (4R,5S) isomer (CAS 1429476-51-6). The two enantiomers are physically distinct compounds with identical molecular formula (C5H9NO3) and molecular weight (131.13 g/mol) but opposite optical rotation and, critically, non-identical interactions with chiral biological targets [1]. No chiral biological receptor or enzyme recognizes both enantiomers equivalently; the (4S,5R) configuration has been explicitly recited in patent claims directed to antiproliferative activity, whereas the (4R,5S) enantiomer has not been associated with the same biological disclosure [2].

chiral chromatography enantiomeric recognition asymmetric synthesis

Dihydroorotase Inhibition: Weak but Measurable Target Engagement vs. Inactive Baseline

In a biochemical assay using dihydroorotase enzyme purified from mouse Ehrlich ascites cells, (4S,5R)-4,5-dihydroxypiperidin-2-one produced an IC50 of 1.80 × 10⁵ nM (180 µM) at 10 µM compound concentration and pH 7.37 [1]. While this potency is modest, it is a measurable, reproducible signal above a no-inhibition baseline (IC50 > 1 mM or no detectable inhibition for many random small molecules screened against this target). By comparison, optimized dihydroorotase inhibitors from the orotate analog class achieve IC50 values in the low micromolar range, demonstrating that this scaffold provides a starting point for further optimization [2].

dihydroorotase pyrimidine biosynthesis enzyme inhibition

Substituent Absence as a Design Feature: Lower Molecular Complexity vs. Isofagomine Lactam Uronate

(4S,5R)-4,5-Dihydroxypiperidin-2-one (MW 131.13, 0 rotatable bonds) lacks the C5 carboxylic acid substituent present in the potent β-glucuronidase inhibitor isofagomine lactam uronate [(3S,4R,5R)-3,4-dihydroxypiperidin-2-one-5-carboxylic acid, MW 175.16, Ki = 36 nM for bovine liver β-glucuronidase] [1]. The absence of this charged group reduces target affinity (the uronate achieves nanomolar inhibition while the parent scaffold does not), but simultaneously eliminates a dominant binding determinant, making (4S,5R)-4,5-dihydroxypiperidin-2-one a neutral, low-molecular-weight core onto which diverse substituents can be installed at N1, C3, C5, or C6 to systematically probe structure-activity relationships across multiple glycosidase targets without pre-encoded selectivity bias [2].

medicinal chemistry scaffold diversification β-glucuronidase

Cell Differentiation Activity: Patent-Recorded Antiproliferative Phenotype Compared with Inactive Structural Controls

Patent disclosures explicitly identify (4S,5R)-4,5-dihydroxypiperidin-2-one and its structural class as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting claims for anti-cancer and anti-psoriasis applications [1]. Within the same patent family, structural analogs lacking the trans-4,5-diol motif or bearing alternative stereochemistry were not reported to possess equivalent differentiation-inducing activity, suggesting that the (4S,5R) trans-diol configuration is a structural requirement for this cellular phenotype [2].

antiproliferative cell differentiation cancer

Best Research and Industrial Application Scenarios for (4S,5R)-4,5-Dihydroxypiperidin-2-one


Chiral Scaffold for Parallel Glycosidase Inhibitor Library Synthesis

The (4S,5R) trans-diol core provides a rigid, stereochemically defined template for N1-alkylation, C3-amination, or C5/C6 substitution to generate focused libraries targeting β-glucuronidase, α-glucosidase, or neuraminidase isoforms. Because the scaffold lacks pre-installed charged groups, each library member's target selectivity reflects the installed substituent rather than an inherited binding bias [1]. This contrasts with pre-functionalized analogs such as isofagomine lactam uronate, where the C5 carboxylate dominates β-glucuronidase binding and limits target-hopping potential [2].

Enantiopure Starting Material for Asymmetric Synthesis of Piperidine Alkaloids

With both hydroxyl groups in a defined trans relationship and the δ-lactam carbonyl available for reduction or nucleophilic addition, this compound serves as a chiral-pool building block for the synthesis of 2,4,5-trisubstituted piperidines found in bioactive natural products. The commercial availability at >97% purity with full analytical characterization (NMR, HPLC, LC-MS) reduces the synthetic burden of early-stage route scouting compared with in-house preparation from chiral-pool carbohydrates.

Phenotypic Screening in Oncology for Differentiation-Inducing Small Molecules

Based on patent-recorded antiproliferative and differentiation-inducing activity in undifferentiated cell models [3], this compound is a qualified hit for inclusion in phenotypic screening cascades designed to identify small molecules that promote terminal differentiation of neoplastic cells. Its low molecular weight (131.13 g/mol) and favorable polarity (XLogP3 = −2) provide a lead-like physicochemical profile suitable for downstream optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S,5R)-4,5-Dihydroxypiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.